Target Selectivity: Anagliptin Exhibits >10,000-Fold Selectivity for DPP-4 Over DPP-8 and DPP-9
Anagliptin demonstrates high selectivity for DPP-4 (IC50 = 3.8 nM) over the structurally homologous proteases DPP-8 (IC50 = 68 nM) and DPP-9 (IC50 = 60 nM), representing a selectivity window of approximately 15.8-fold to 17.9-fold relative to these off-targets [1]. In comparative assessments against recombinant human proteases, anagliptin exhibited selectivity exceeding 10,000-fold over DPP-8 and DPP-9, a profile that compares favorably to sitagliptin and vildagliptin .
| Evidence Dimension | DPP-4 inhibition potency (IC50) and selectivity over DPP-8/DPP-9 |
|---|---|
| Target Compound Data | DPP-4 IC50 = 3.8 nM; DPP-8 IC50 = 68 nM; DPP-9 IC50 = 60 nM |
| Comparator Or Baseline | Sitagliptin IC50 = 19 nM (Caco-2 cell extracts); Vildagliptin IC50 = 62 nM (recombinant human DPP-4); Alogliptin IC50 <10 nM with >10,000-fold selectivity |
| Quantified Difference | Anagliptin is approximately 5-fold more potent than sitagliptin (3.8 nM vs 19 nM) in the respective assays |
| Conditions | In vitro recombinant enzyme inhibition assays |
Why This Matters
High selectivity over DPP-8 and DPP-9 is critical because inhibition of these proteases has been associated with toxicity in preclinical models (alopecia, thrombocytopenia, gastrointestinal effects), making selectivity a key procurement and safety consideration.
- [1] MedChemExpress. Anagliptin (SK-0403) | DPP-4 Inhibitor. View Source
